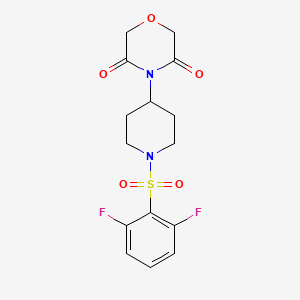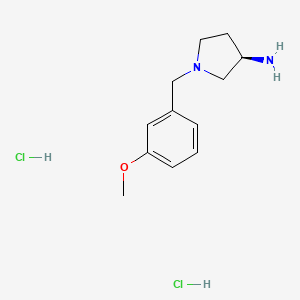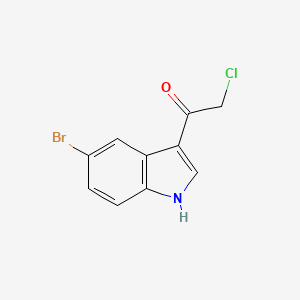
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone, also known as PBP10, is a chemical compound that has been studied for its potential use in scientific research. PBP10 is a small molecule that has shown promise in various applications, including drug discovery and development, as well as biochemical and physiological research.
Applications De Recherche Scientifique
Scalable Synthesis of Substituted Benzylpiperidines
A study developed a scalable, environmentally benign synthesis for 2- and 4-substituted benzylpiperidines. This method hinges on temperature-programmed deoxygenation and heteroaromatic ring saturation using a Pd/C catalyst. The research emphasizes the importance of temperature, acidity, and substrate structure for selectivity, demonstrating the synthetic utility of these compounds in organic chemistry (Ágai et al., 2004).
Stereospecific Synthesis of Pyrrolidines
Another study reported the stereospecific synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to sugar-derived enones. This method showcases the use of α-arylimino esters from common amino acids and aromatic aldehydes, underlining the synthetic versatility of pyrrolidine derivatives for producing compounds with defined stereochemistry (Oliveira Udry et al., 2014).
Crystal Structure and DFT Studies
Research on the crystal structure and Density Functional Theory (DFT) analysis of certain boric acid ester intermediates with benzene rings, including pyrrolidinyl methanones, provides insights into their molecular structures, electrostatic potential, and physicochemical properties. These studies contribute to our understanding of the molecular behavior of such compounds (Huang et al., 2021).
Catalytic Rearrangement
The CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones demonstrates a facile strategy for producing meperidine analogs. This research highlights a novel synthetic approach in medicinal chemistry for developing new therapeutic agents (Chang et al., 2006).
Corrosion Inhibition
A study on 1,2,3-triazole derivatives, including methanols with pyridine segments, evaluated their efficacy as corrosion inhibitors for mild steel in acidic media. This research not only contributes to the field of corrosion science but also underscores the potential of pyridine derivatives in industrial applications (Ma et al., 2017).
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(21-17-20(8-11-23-21)24-12-4-5-13-24)25-14-9-19(10-15-25)16-18-6-2-1-3-7-18/h1-8,11-13,17,19H,9-10,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXZDFDHMFLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)
![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)

![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)





